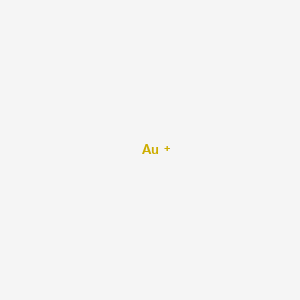
Gold cation (1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
金阳离子 (1+),表示为 Au(I),是一种一价金离子。由于其独特的性质和应用,它在化学领域中是一个重要的物种。金以其惰性和抗腐蚀性而闻名,但在其阳离子形式下表现出有趣的化学行为。Au(I) 离子通常参与各种催化过程,并且由于其在药物化学和材料科学中的潜力而被广泛研究。
准备方法
合成路线和反应条件: 金阳离子 (1+) 可以通过多种方法合成。一种常见的方法是还原金 (III) 化合物。例如,金 (III) 氯化物 (AuCl3) 可以用二氧化硫 (SO2) 等还原剂在水溶液中还原为金 (I) 氯化物 (AuCl)。反应通常在受控条件下进行,以确保 Au(I) 离子的稳定性。
工业生产方法: 在工业环境中,金阳离子 (1+) 通常通过电化学方法生产。含金溶液的电解可以生成 Au(I) 离子。此外,使用氢氧化钠 (NaOH) 或尿素的沉积-沉淀方法用于制备金基催化剂,其中 Au(I) 物种稳定在各种载体上 .
化学反应分析
反应类型: 金阳离子 (1+) 经历多种类型的化学反应,包括:
氧化: Au(I) 在强氧化剂的存在下可以被氧化成金 (III) (Au(III))。
还原: Au(I) 可以使用肼或硼氢化钠等还原剂还原成金属金 (Au(0))。
取代: Au(I) 配合物可以发生配体交换反应,其中与金离子结合的配体被其他配体取代。
常见试剂和条件:
氧化: 酸性条件下的氯气 (Cl2) 或溴 (Br2)。
还原: 水溶液或有机溶剂中的肼 (N2H4) 或硼氢化钠 (NaBH4)。
取代: 在温和条件下,诸如膦(例如,三苯基膦)或硫醇盐(例如,硫脲)之类的配体。
主要产物:
氧化: 金 (III) 氯化物 (AuCl3)。
还原: 金属金 (Au(0))。
取代: 具有不同配体的各种金 (I) 配合物。
科学研究应用
作用机制
金阳离子 (1+) 的作用机制涉及其与生物分子的相互作用。Au(I) 离子可以与蛋白质中的硫醇基团结合,导致酶活性的抑制。这种相互作用会破坏细胞过程并诱导癌细胞凋亡。此外,Au(I) 可以与 DNA 相互作用,导致抑制复制和转录的结构变化 .
相似化合物的比较
金阳离子 (1+) 可以与其他一价金属阳离子,如银阳离子 (1+) (Ag(I)) 和铜阳离子 (1+) (Cu(I)) 进行比较:
银阳离子 (1+): 与 Au(I) 类似,Ag(I) 用于催化并且具有抗菌特性。Au(I) 更加稳定,不易氧化。
铜阳离子 (1+): Cu(I) 也用于催化,并在有机合成中具有应用。与 Au(I) 不同,Cu(I) 更具反应性,可以很容易地氧化成 Cu(II)。
生物活性
Gold cation (1+), or Au+, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article will explore the biological activity of Au+, including its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.
Overview of Gold Cation (1+)
Gold cation exists in various oxidation states, with Au+ being one of the most studied due to its unique properties. It is often used in medicinal chemistry, particularly in formulations for treating rheumatoid arthritis and as a potential antimicrobial agent.
The biological activity of Au+ can be attributed to several mechanisms:
- Antibacterial Activity : Au+ ions exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that Au+ can disrupt bacterial cell membranes, leading to cell lysis and death . The effectiveness of Au+ is often compared to that of gold nanoparticles (AuNPs), which can also release free Au+ ions under certain conditions.
- Cytotoxicity : While Au+ demonstrates antibacterial effects, it also shows cytotoxicity towards human cells at higher concentrations. This duality necessitates careful consideration when developing therapeutic applications .
- Enzyme Inhibition : Research indicates that Au+ can inhibit key enzymes, such as thioredoxin reductase, which is involved in redox reactions within cells. This inhibition can lead to increased oxidative stress and subsequent cell death in cancerous cells .
Antibacterial Activity
The antibacterial efficacy of gold cation has been extensively studied:
| Bacteria Type | Sensitivity to Au+ | Reference |
|---|---|---|
| Multidrug-resistant E. coli | High | |
| S. aureus | Moderate | |
| S. typhimurium | High | |
| Non-pathogenic E. coli | Low |
In a study comparing the effects of Au(I) and Au(III) ions on various bacterial strains, it was found that Au(I) showed a more consistent antibacterial effect than its trivalent counterpart. This suggests that the oxidation state plays a crucial role in the efficacy of gold ions as antimicrobial agents .
Case Studies
- Antimicrobial Efficacy Against Drug-Resistant Strains : A study demonstrated that Au+ exhibited strong antibacterial activity against multidrug-resistant strains of E. coli and S. aureus, suggesting its potential use as an alternative treatment for infections caused by resistant bacteria .
- Inhibition of Cancer Cell Growth : Research has indicated that Au+ can selectively induce apoptosis in cancer cells through oxidative stress mechanisms, making it a candidate for targeted cancer therapies .
Research Findings
Recent studies have highlighted various aspects of the biological activity of gold cation:
- Gold Nanoparticles vs. Gold Ions : While both forms exhibit antibacterial properties, it was observed that the presence of residual Au(III) in solutions containing AuNPs could skew results regarding their antibacterial efficacy . This emphasizes the need for thorough characterization of gold formulations used in biological applications.
- Therapeutic Applications : Gold thiomalic acid, a compound containing Au+, is primarily utilized for its anti-inflammatory properties in rheumatoid arthritis treatment . Its mechanism involves modulation of immune responses and reduction of inflammation.
属性
CAS 编号 |
20681-14-5 |
|---|---|
分子式 |
Au+ |
分子量 |
196.96657 g/mol |
IUPAC 名称 |
gold(1+) |
InChI |
InChI=1S/Au/q+1 |
InChI 键 |
ZBKIUFWVEIBQRT-UHFFFAOYSA-N |
SMILES |
[Au+] |
规范 SMILES |
[Au+] |
熔点 |
1064 °C |
Key on ui other cas no. |
20681-14-5 7440-57-5 |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















